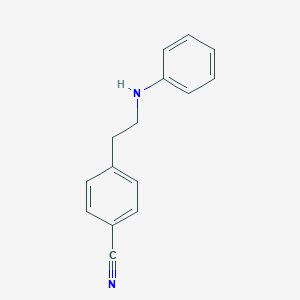
4-(2-(Phenylamino)ethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Phenylamino)ethyl)benzonitrile is an organic compound with the molecular formula C15H14N2 It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a 2-(phenylamino)ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Phenylamino)ethyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 2-phenylethylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions usually include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of recyclable catalysts and solvents can also make the process more environmentally friendly.
化学反応の分析
Types of Reactions
4-(2-(Phenylamino)ethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Primary amines or other reduced forms.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
4-(2-(Phenylamino)ethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-(2-(Phenylamino)ethyl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The phenylamino group can form hydrogen bonds or hydrophobic interactions with the active site of the target, while the benzonitrile group can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.
類似化合物との比較
Similar Compounds
4-(2-(Phenylamino)ethyl)benzamide: Similar structure but with an amide group instead of a nitrile group.
4-(2-(Phenylamino)ethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-(2-(Phenylamino)ethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
4-(2-(Phenylamino)ethyl)benzonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and properties compared to its analogs. The nitrile group can participate in a variety of chemical reactions, making the compound versatile for different applications in research and industry.
特性
分子式 |
C15H14N2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
4-(2-anilinoethyl)benzonitrile |
InChI |
InChI=1S/C15H14N2/c16-12-14-8-6-13(7-9-14)10-11-17-15-4-2-1-3-5-15/h1-9,17H,10-11H2 |
InChIキー |
MXGODGJMSMOBQN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NCCC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


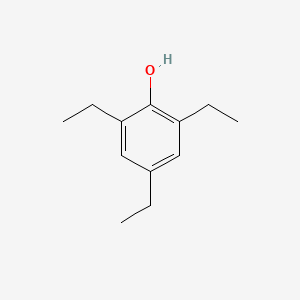
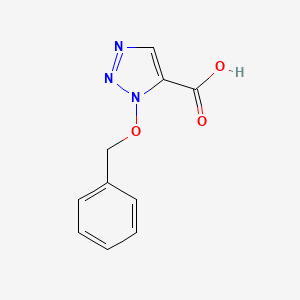
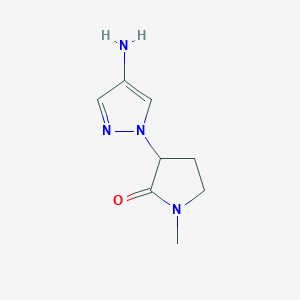
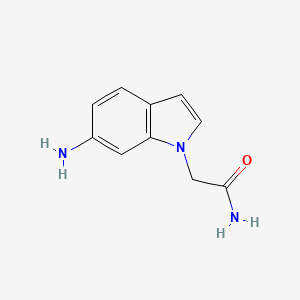

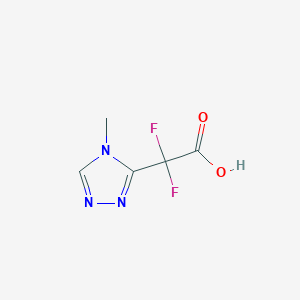
![3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane](/img/structure/B13062886.png)
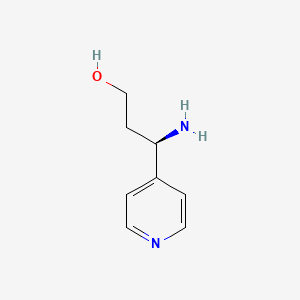

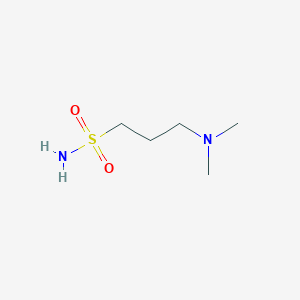
![2-{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13062915.png)

![2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13062937.png)

